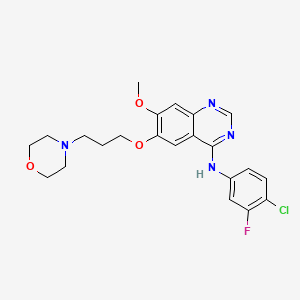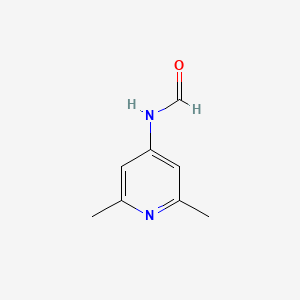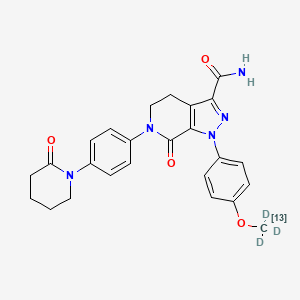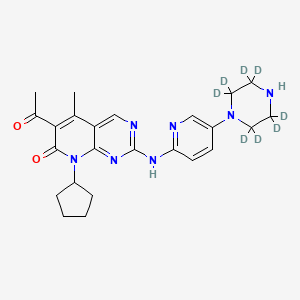
N-Methyl Fluoxetine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoxetine hydrochloride, also known as N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is a selective serotonin reuptake inhibitor (SSRI) that is widely used in the treatment of depression, with or without anxiety, bulimia, obsessive-compulsive disorder (OCD), premenstrual dysphoric disorder (PMDD), including premenstrual syndrome (PMS), irritability and dysphoria .
Synthesis Analysis
Fluoxetine was discovered through a systematic evaluation of synthetic compounds, using extensive structure-activity relationships . The synthesis of fluoxetine involved a complex process, leading to the description of one of the first selective serotonin uptake inhibitors .Molecular Structure Analysis
Fluoxetine has a molecular formula of C17H18F3NO . Its structure includes a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis
The thermal behavior of fluoxetine hydrochloride has been investigated using thermoanalytical techniques and evolved gas analysis . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run .Physical And Chemical Properties Analysis
The physical and chemical properties of fluoxetine hydrochloride include a melting point of 159.6 °C . The drug decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .Aplicaciones Científicas De Investigación
Treatment of Depression and Mood Disorders
Fluoxetine hydrochloride is a selective serotonin-reuptake inhibitor (SSRI), which was approved by the FDA in 1987 for the treatment of depression . It enhances the serotoninergic tone by increasing the concentration of the neurotransmitter in the synaptic cleft by inhibiting the serotonin transporter .
Neuroprotection
Fluoxetine may protect against the adverse effects of different types of immune system stressors and contrast, through a combination of mechanisms, oxidative damage . This feature is thought to play a primary role in neuroprotection, since the brain is very susceptible to oxidative stress due to its high energetic requirement .
Antioxidant
This SSRI also contrasts oxidative stress by direct ROS scavenging, modulation of the endogenous antioxidant defense system, and/or enhancement of the serotonin antioxidant capacity .
Treatment of Psychiatric Disorders
Fluoxetine has been approved worldwide for the treatment of major depression, but its activity on a wide spectrum of mood disorders has been reported .
Treatment of Metabolic Problems
The anti-depressants drugs with a 3-aryloxy-3-phenylpropylamine sub-structure (for example, fluoxetine, atomoxetine and nisoxetine) are among the most important pharmaceuticals for the treatment of metabolic problems .
Treatment of Alcoholism, Chronic Pain and Eating Disorders
Several members of this class have shown promise for the treatment of alcoholism, chronic pain and eating disorders such as obesity and bulimia .
Anti-inflammatory and Pain Relieving Effects
In experimental models of inflammation, fluoxetine has been shown to exert anti-inflammatory and pain relieving effects .
Green Catalysts
Fluoxetine finds application in the design of tandem molecular antioxidants and green catalysts . The synthesized fluoxetine analogues incorporating a selenium nucleus, thus expanding its antioxidant potential by enabling a hydroperoxides-inactivating, glutathione peroxidase (GPx)-like activity .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Fluoxetine has been found to contrast oxidative stress by direct ROS scavenging, modulation of the endogenous antioxidant defense system, and/or enhancement of the serotonin antioxidant capacity . This feature is thought to play a primary role in neuroprotection, as the brain is very susceptible to oxidative stress due to its high energetic requirement .
Propiedades
IUPAC Name |
N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO.ClH/c1-22(2)13-12-17(14-6-4-3-5-7-14)23-16-10-8-15(9-11-16)18(19,20)21;/h3-11,17H,12-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNAWNZZEQJKCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/no-structure.png)






![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)

![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)
